

Prinaberel versus GPER receptor cross-reactivity

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

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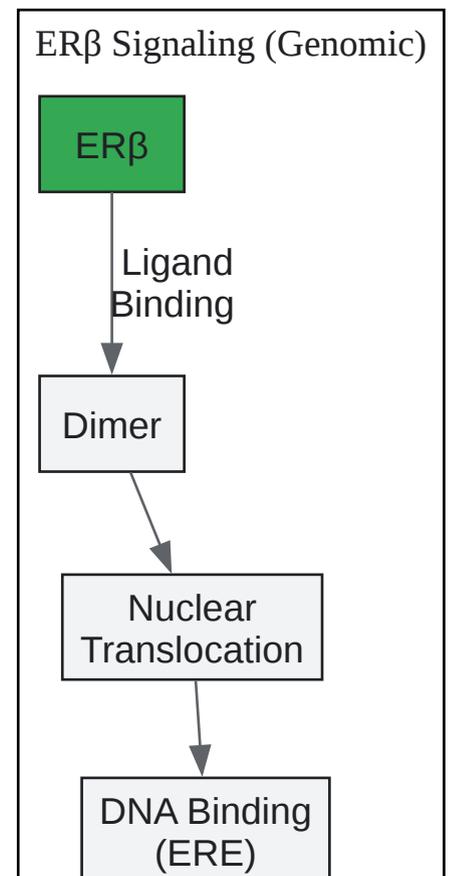
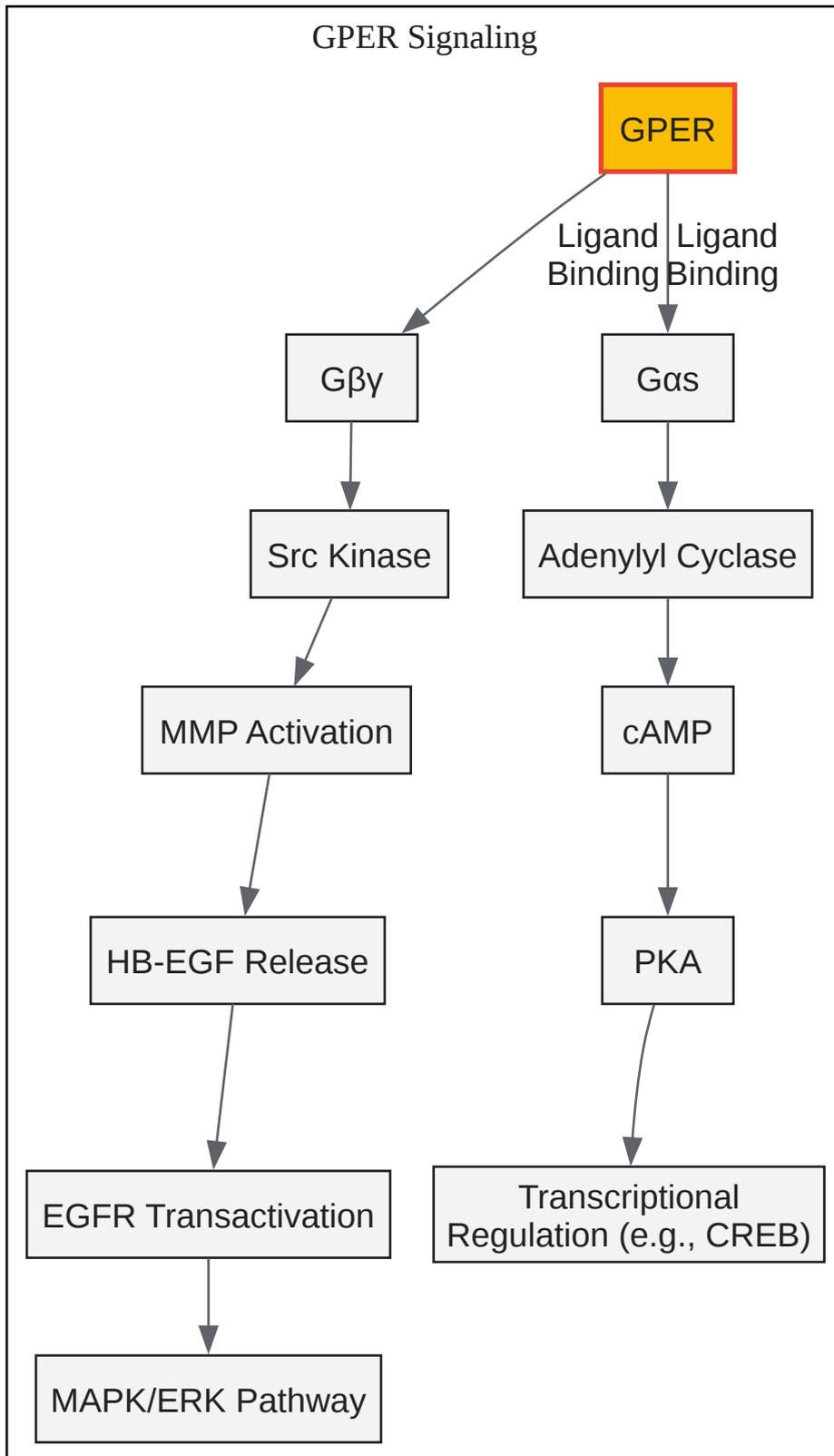
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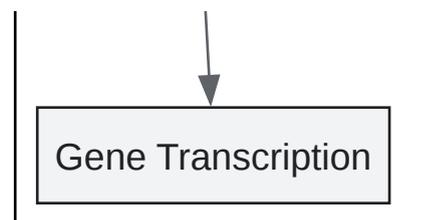
Receptor Profiles and Selective Ligands

The table below summarizes the key characteristics of ER β and GPER, along with their selective agonists, highlighting their distinct identities.

Feature	Estrogen Receptor Beta (ER β)	G Protein-Coupled Estrogen Receptor (GPER)
Type	Nuclear hormone receptor [1]	G protein-coupled receptor (GPCR) [1] [2]
Primary Agonist	Prinaberel (ERB-041) [3]	G-1 [4] [2] [5]
Selectivity	>200-fold selectivity for ER β over ER α [3]	Binds to GPER with high affinity (K _i ~10 nM) and shows no significant binding to ER α or ER β at concentrations up to 10 μ M [2]
Key Function	Involved in extinction memory recall (e.g., for heroin cues); potential skin cancer chemopreventive agent [6] [3]	Mediates rapid, non-genomic signaling; involved in cardioprotection, metabolic regulation, and cancer progression [1] [4] [7]

The signaling pathways of these two receptors are fundamentally different, as illustrated below:





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Experimental Evidence and Data Gaps

The conclusion that **Prinaberel** does not cross-react with GPER is based on the following evidence and established research practices:

- **Direct Evidence for ER β Selectivity:** The primary source of information on **Prinaberel** clearly defines it as a potent and selective ER β agonist, with detailed IC₅₀ values provided for human, rat, and mouse ER β . It highlights a **>200-fold selectivity** over ER α but is silent on GPER [3]. In pharmacological research, the standard practice is to report activity against all relevant related receptors. The absence of any mention of GPER activity strongly implies a lack of significant cross-reactivity.
- **Distinct Selective Agonists:** Research on GPER utilizes its own well-characterized selective agonist, G-1, which has been demonstrated to activate GPER without significant binding to ER α or ER β [4] [2]. The existence of separate, highly specific tool compounds for each receptor reinforces the understanding that they are independent pharmacological targets.

Research Recommendations

To definitively rule out or quantify any potential off-target interaction, you could consider the following experimental approaches:

- **Binding Assays:** Perform competitive binding studies where GPER is incubated with a labeled, known GPER ligand (e.g., radiolabeled E2 or a fluorescent probe) in the presence of increasing concentrations of **Prinaberel**. A lack of displacement would confirm no binding affinity [8] [2].
- **Functional Assays:** Test **Prinaberel** in cell lines known to express GPER but not ER β (e.g., SKBR3 breast cancer cells). Measure classic GPER-mediated responses, such as intracellular calcium

mobilization, ERK1/2 phosphorylation, or cAMP production, after treatment with **Prinaberel** [1] [4] [2].

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